(2E,5Z)-2-[(2,3-dichlorophenyl)imino]-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidin-4-one
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Overview
Description
The compound (2Z,5Z)-2-[(2,3-DICHLOROPHENYL)IMINO]-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields of science. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(2,3-DICHLOROPHENYL)IMINO]-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2,3-dichloroaniline with a suitable thiazolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z,5Z)-2-[(2,3-DICHLOROPHENYL)IMINO]-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a thiazolidine derivative.
Scientific Research Applications
Chemistry
In chemistry, (2Z,5Z)-2-[(2,3-DICHLOROPHENYL)IMINO]-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound is being investigated for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may interfere with specific cellular pathways involved in inflammation and tumor growth.
Industry
In the industrial sector, (2Z,5Z)-2-[(2,3-DICHLOROPHENYL)IMINO]-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-[(2,3-DICHLOROPHENYL)IMINO]-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, it may bind to enzymes involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroaniline: A precursor in the synthesis of the target compound.
Thiazolidinone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of (2Z,5Z)-2-[(2,3-DICHLOROPHENYL)IMINO]-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H21Cl2N3OS |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
(5Z)-2-(2,3-dichlorophenyl)imino-5-[[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H21Cl2N3OS/c1-13-8-14(2)10-18(9-13)29-15(3)11-17(16(29)4)12-21-23(30)28-24(31-21)27-20-7-5-6-19(25)22(20)26/h5-12H,1-4H3,(H,27,28,30)/b21-12- |
InChI Key |
VZBDZRSOKCCNIY-MTJSOVHGSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=CC(=C2C)/C=C\3/C(=O)NC(=NC4=C(C(=CC=C4)Cl)Cl)S3)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=NC4=C(C(=CC=C4)Cl)Cl)S3)C)C |
Origin of Product |
United States |
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